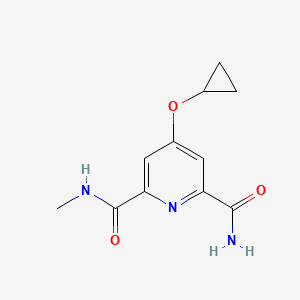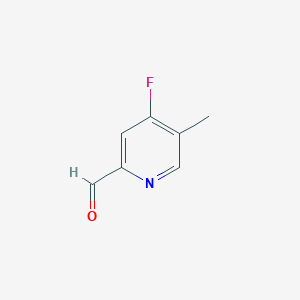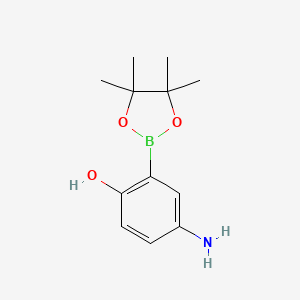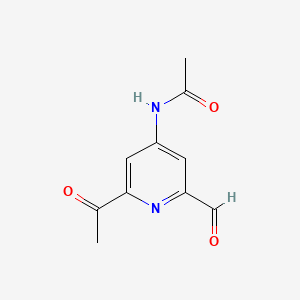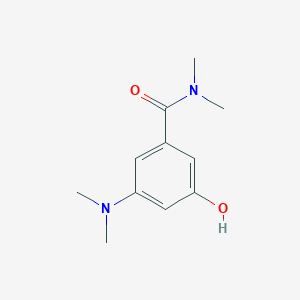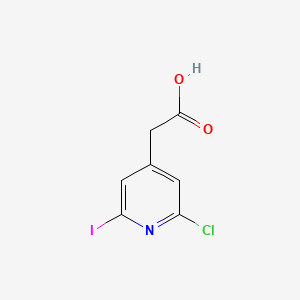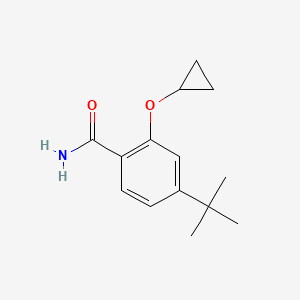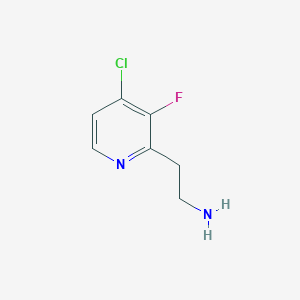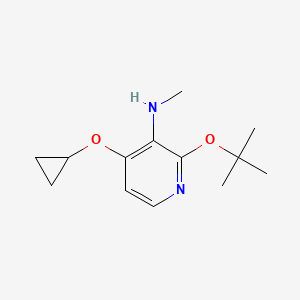
2-Tert-butyl-5-cyclopropoxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-5-cyclopropoxynicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an aldehyde functional group attached to a nicotinic acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-cyclopropoxynicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides under basic conditions.
Formation of the Cyclopropoxy Group: The cyclopropoxy group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Aldehyde Formation: The aldehyde functional group is introduced through oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2-Tert-butyl-5-cyclopropoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and cyclopropoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: 2-Tert-butyl-5-cyclopropoxynicotinic acid.
Reduction: 2-Tert-butyl-5-cyclopropoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Tert-butyl-5-cyclopropoxynicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Tert-butyl-5-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or function.
類似化合物との比較
Similar Compounds
2-Tert-butyl-5-cyclopropoxynicotinic acid: An oxidized derivative with similar structural features.
2-Tert-butyl-5-cyclopropoxynicotinalcohol: A reduced derivative with similar structural features.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A compound with similar tert-butyl groups but different functional groups.
Uniqueness
2-Tert-butyl-5-cyclopropoxynicotinaldehyde is unique due to the combination of its tert-butyl, cyclopropoxy, and aldehyde functional groups attached to a nicotinic acid derivative. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
2-tert-butyl-5-cyclopropyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)12-9(8-15)6-11(7-14-12)16-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
InChIキー |
ODBJLPMMKQLWND-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C(C=N1)OC2CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



